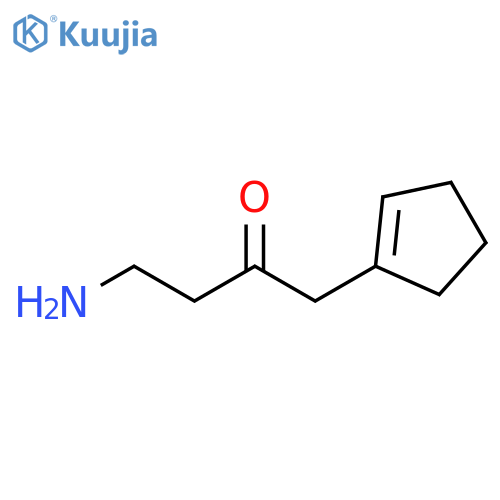Cas no 1936601-80-7 (2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-)

1936601-80-7 structure
商品名:2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-
2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-
- 1936601-80-7
- EN300-796259
- 4-Amino-1-(cyclopent-1-en-1-yl)butan-2-one
-
- インチ: 1S/C9H15NO/c10-6-5-9(11)7-8-3-1-2-4-8/h3H,1-2,4-7,10H2
- InChIKey: HHAWTZXHUAAJSP-UHFFFAOYSA-N
- ほほえんだ: C(C1CCCC=1)C(=O)CCN
計算された属性
- せいみつぶんしりょう: 153.115364102g/mol
- どういたいしつりょう: 153.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.012±0.06 g/cm3(Predicted)
- ふってん: 251.8±33.0 °C(Predicted)
- 酸性度係数(pKa): 8.73±0.10(Predicted)
2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796259-5.0g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-796259-1.0g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-796259-0.1g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-796259-0.25g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-796259-2.5g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-796259-0.05g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-796259-0.5g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-796259-10.0g |
4-amino-1-(cyclopent-1-en-1-yl)butan-2-one |
1936601-80-7 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)- 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1936601-80-7 (2-Butanone, 4-amino-1-(1-cyclopenten-1-yl)-) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
